Dihydrocurcumin Glucuronide
Description
Structure
3D Structure
Properties
CAS No. |
227466-73-1 |
|---|---|
Molecular Formula |
C27H30O12 |
Molecular Weight |
546.5 g/mol |
IUPAC Name |
(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[4-[(E)-7-(4-hydroxy-3-methoxyphenyl)-3,5-dioxohept-6-enyl]-2-methoxyphenoxy]oxane-2-carboxylic acid |
InChI |
InChI=1S/C27H30O12/c1-36-20-11-14(5-9-18(20)30)3-7-16(28)13-17(29)8-4-15-6-10-19(21(12-15)37-2)38-27-24(33)22(31)23(32)25(39-27)26(34)35/h3,5-7,9-12,22-25,27,30-33H,4,8,13H2,1-2H3,(H,34,35)/b7-3+/t22-,23-,24+,25-,27+/m0/s1 |
InChI Key |
SONVQAIDTCRXLU-YJYJCBIMSA-N |
Isomeric SMILES |
COC1=C(C=CC(=C1)CCC(=O)CC(=O)/C=C/C2=CC(=C(C=C2)O)OC)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)C(=O)O)O)O)O |
Canonical SMILES |
COC1=C(C=CC(=C1)CCC(=O)CC(=O)C=CC2=CC(=C(C=C2)O)OC)OC3C(C(C(C(O3)C(=O)O)O)O)O |
Synonyms |
4-[(1E)-7-(4-Hydroxy-3-methoxyphenyl)-3,5-dioxo-1-hepten-1-yl]-2-methoxyphenyl β-D-Glucopyranosiduronic Acid; |
Origin of Product |
United States |
Biosynthesis and Metabolic Pathways of Dihydrocurcumin Glucuronide
Precursor Biotransformation: Curcumin (B1669340) to Dihydrocurcumin (B1670591)
The initial step in the formation of Dihydrocurcumin Glucuronide is the reduction of curcumin to its metabolite, dihydrocurcumin (DHC). This conversion is a critical phase I metabolic reaction that alters the core structure of the curcumin molecule. nih.gov
The biotransformation of curcumin to dihydrocurcumin is an enzymatic reduction process. nih.gov This reaction involves the reduction of the C=C double bonds in the heptadienone chain that connects the two phenyl groups of the curcumin molecule. acs.org This saturation of the double bonds leads to the formation of dihydrocurcumin, and subsequently, other reduced metabolites like tetrahydrocurcumin (B193312) (THC). nih.govresearchgate.net This metabolic conversion is not a minor pathway; rather, it is an extensive process, particularly within the gastrointestinal tract. nih.gov
A pivotal enzyme in the reduction of curcumin is an NADPH-dependent curcumin/dihydrocurcumin reductase, named CurA. nih.govresearchgate.net This enzyme, first identified in Escherichia coli, catalyzes the sequential, two-step reduction of curcumin to dihydrocurcumin and then to tetrahydrocurcumin, requiring NADPH as an indispensable cofactor. nih.govmdpi.com CurA belongs to the medium-chain dehydrogenase/reductase (MDR) superfamily. nih.gov It exhibits a narrow substrate spectrum, acting preferentially on curcumin. nih.gov The enzyme, which has a molecular mass of approximately 82 kDa and consists of two identical subunits, is metal-independent in its function. nih.govacs.orgnih.gov
| Enzyme Property | Value | Source |
| Enzyme Name | NADPH-dependent curcumin/dihydrocurcumin reductase (CurA) | nih.gov |
| Source | Escherichia coli | nih.gov |
| Cofactor | NADPH | nih.govmdpi.com |
| Km (for curcumin) | 0.029 mM | acs.org |
| Vmax | 9.35 units/mg | acs.org |
The reaction mechanism involves the transfer of a hydride ion from NADPH to the α, β-unsaturated system of curcumin, followed by proton donation from a catalytic amino acid residue to form the reduced product. acs.org
The gut microbiota plays a crucial role in the reductive metabolism of curcumin. researchgate.netnih.gov A significant portion of orally ingested curcumin accumulates in the gastrointestinal tract, where it interacts with the resident microbial community. researchgate.net Several bacterial species isolated from human feces have been shown to metabolize curcumin. researchgate.net Among these, Escherichia coli was identified as exhibiting the highest curcumin-converting activity through its CurA enzyme. nih.govresearchgate.net Other gut microorganisms have also been identified as capable of reducing curcumin. acs.org This microbial biotransformation is a key factor in the production of reduced metabolites like dihydrocurcumin in the intestine. nih.govnih.gov
| Gut Bacteria Involved in Curcumin Reduction |
| Escherichia coli |
| Bifidobacterium longum |
| Bifidobacterium pseudocatenulatum |
| Enterococcus faecalis |
| Lactobacillus acidophilus |
| Lactobacillus casei |
Glucuronidation Conjugation of Dihydrocurcumin
Following the initial reduction, dihydrocurcumin undergoes a phase II metabolic reaction known as glucuronidation. This process involves the conjugation of glucuronic acid to the dihydrocurcumin molecule, which increases its water solubility and facilitates its excretion from the body. frontiersin.org The resulting metabolite is this compound. nih.govnih.gov
The glucuronidation of curcumin and its reduced metabolites is catalyzed by a family of enzymes called UDP-glucuronosyltransferases (UGTs). frontiersin.orgnih.gov Specific UGT isoforms, expressed in both the liver and the gastrointestinal tract, are responsible for this conjugation. nih.govresearchgate.net The gastrointestinal tract, in particular, contributes substantially to the glucuronidation of curcuminoids. nih.gov
Studies have identified several key UGT isoforms involved in the metabolism of curcuminoids and their derivatives. nih.gov Hepatic UGT1A1 is a primary enzyme for phenolic glucuronidation in the liver. nih.govresearchgate.net In the intestine, UGT1A8 and UGT1A10 are predominant. nih.govresearchgate.net Furthermore, isoforms such as UGT1A9 and UGT2B7 have demonstrated high activity, particularly towards the more reduced forms of curcuminoids. nih.govresearchgate.net
| UGT Isoform | Primary Location | Substrate/Activity Notes |
| UGT1A1 | Liver, Intestine | Primarily responsible for phenolic glucuronidation of curcuminoids. nih.govresearchgate.net |
| UGT1A8 | Intestine | High activity for phenolic glucuronidation of curcuminoids and for hexahydro-curcuminoids. nih.govresearchgate.net |
| UGT1A9 | Liver | High activity for hexahydro-curcuminoids; can form both phenolic and alcoholic glucuronides. frontiersin.orgnih.govresearchgate.net |
| UGT1A10 | Intestine | Predominantly involved in the phenolic glucuronidation of curcuminoids. nih.govresearchgate.net |
| UGT2B7 | Liver | Exhibits high activity towards hexahydro-curcuminoids. nih.govresearchgate.net |
Specificity of Glucuronic Acid Conjugation Sites
Glucuronidation of dihydrocurcumin occurs at specific sites on the molecule. Curcumin and its reduced metabolites, including dihydrocurcumin, possess phenolic hydroxyl (-OH) groups on their aromatic rings. nih.gov These phenolic sites are the primary locations for glucuronic acid conjugation. nih.gov Microsomes from human liver have been shown to generate predominantly phenolic glucuronides. nih.gov Intestinal microsomes appear to form phenolic conjugates exclusively. nih.gov While some UGT isoforms like UGT1A9 can also form alcoholic glucuronides with curcuminoids, the phenolic glucuronidation pathway is the most significant for these compounds. nih.gov Mass spectrometry analysis has confirmed that reduced metabolites like dihydrocurcumin are converted into monoglucuronide conjugates. nih.gov
Hepatic and Intestinal Contributions to Glucuronidation
The biotransformation of dihydrocurcumin into its glucuronidated form is a critical Phase II metabolic process primarily occurring in the liver and intestines. researchgate.netresearchgate.net These organs house the necessary UDP-glucuronosyltransferase (UGT) enzymes that facilitate the conjugation of glucuronic acid to substrate molecules. doi.org This process, known as glucuronidation, significantly increases the water solubility of compounds like dihydrocurcumin, thereby aiding their excretion from the body. doi.org
Comparative Metabolic Fate within Curcuminoid Derivatives
The metabolism of curcuminoids involves a series of reduction and conjugation reactions that produce a variety of metabolites, including this compound.
The formation of this compound is part of a sequential metabolic pathway. Curcumin, the parent compound, typically undergoes Phase I reduction reactions first, leading to the formation of dihydrocurcumin (DHC), tetrahydrocurcumin (THC), and hexahydrocurcumin (B1235508) (HHC). researchgate.netnih.govresearchgate.net This reduction process can be mediated by reductases in tissues or by the intestinal microbiota. researchgate.netpnas.org
Following this initial reduction, these intermediate metabolites, including dihydrocurcumin, become substrates for Phase II conjugation. nih.govnih.gov They are subsequently converted into their corresponding monoglucuronide conjugates. nih.govnih.gov Therefore, the metabolic pathway can be summarized as follows:
Curcumin → Dihydrocurcumin → This compound
Dihydrocurcumin → Tetrahydrocurcumin → Tetrahydrocurcumin Glucuronide pnas.org
Tetrahydrocurcumin → Hexahydrocurcumin → Hexahydrocurcumin Glucuronide researchgate.net
This demonstrates a direct precursor-product relationship, where this compound is an intermediate in the broader metabolic cascade of curcumin, positioned between the initial reduction of curcumin and the more extensively reduced glucuronides of tetrahydrocurcumin and hexahydrocurcumin. researchgate.netpnas.orgnih.gov
Table 1: Metabolic Pathway of Curcuminoid Glucuronides
| Precursor Compound | Phase I Metabolite | Phase II Conjugate |
|---|---|---|
| Curcumin | Dihydrocurcumin (DHC) | This compound |
| Dihydrocurcumin | Tetrahydrocurcumin (THC) | Tetrahydrocurcumin Glucuronide |
Alongside glucuronidation, sulfation is another key Phase II conjugation pathway for curcumin and its reduced metabolites. researchgate.netresearchgate.net Both this compound and its corresponding sulfate conjugate are products of this metabolic stage. researchgate.net The primary distinction lies in the type of molecule conjugated to the dihydrocurcumin backbone—either glucuronic acid (forming a glucuronide) or a sulfate group (forming a sulfate). nih.gov
Research indicates that glucuronidation is often the more dominant pathway for curcuminoids compared to sulfation. nih.gov For instance, in human plasma following turmeric administration, curcumin-glucuronide was found to be the major conjugate, with levels approximately two orders of magnitude higher than curcumin-sulfate. nih.gov While this specific data pertains to the parent compound, it suggests a general preference for the glucuronidation pathway for curcuminoids. Furthermore, studies have identified the presence of mixed conjugates, where a single curcuminoid molecule is conjugated with both a glucuronide and a sulfate group. nih.govnih.gov This highlights the complexity of Phase II metabolism, where multiple conjugation events can occur, but it reinforces that glucuronidation is a principal route of biotransformation. nih.gov
Table 2: Comparison of Conjugation Pathways
| Feature | Glucuronide Conjugates | Sulfate Conjugates |
|---|---|---|
| Conjugated Moiety | Glucuronic Acid | Sulfate Group |
| Metabolic Phase | Phase II | Phase II |
| Primary Location | Liver and Intestine | Liver, Kidney, Intestine |
| Prevalence | Considered a major metabolic pathway for curcuminoids. nih.gov | Also occurs, but may be a less predominant pathway than glucuronidation for curcuminoids. nih.gov |
| Mixed Forms | Can exist as mixed glucuronide/sulfate conjugates. nih.govnih.gov | Can exist as mixed glucuronide/sulfate conjugates. nih.govnih.gov |
Stability of this compound in Biological Research Matrices
Direct research on the stability of this compound in biological matrices is limited. However, insights can be drawn from studies on closely related curcuminoid metabolites. The parent compound, curcumin, is known to be unstable at physiological pH, degrading rapidly via autoxidation. nih.gov
In contrast, its conjugated metabolites exhibit greater stability. Studies have shown that curcumin-glucuronide is significantly more stable at physiological pH than curcumin, degrading at a rate that is approximately two orders of magnitude slower. nih.gov This increased stability is a direct consequence of the glucuronidation process. Similarly, tetrahydrocurcumin (THC), another reduced metabolite, has been demonstrated to be more stable than curcumin in phosphate buffer at a pH of 7.2. nih.gov
Given that both glucuronidation and the reduction of curcumin's structure (as seen in THC) lead to enhanced stability, it is reasonable to infer that this compound also possesses greater stability in biological research matrices (e.g., plasma, serum) compared to unconjugated curcumin. The conjugation with the hydrophilic glucuronic acid moiety shields the reactive parts of the molecule, slowing degradation. nih.gov
Table 3: Compound Names Mentioned
| Compound Name | Abbreviation |
|---|---|
| This compound | |
| Dihydrocurcumin | DHC |
| Tetrahydrocurcumin | THC |
| Hexahydrocurcumin | HHC |
| Tetrahydrocurcumin Glucuronide | |
| Hexahydrocurcumin Glucuronide | |
| Curcumin | |
| Curcumin Glucuronide | |
| Curcumin Sulfate |
Advanced Analytical Methodologies for Dihydrocurcumin Glucuronide Research
Chromatographic Separation Techniques
Chromatographic techniques are fundamental to the analysis of Dihydrocurcumin (B1670591) Glucuronide, enabling its separation from parent compounds and other metabolites. The choice of technique is critical for achieving the necessary resolution and sensitivity.
High-Performance Liquid Chromatography (HPLC) coupled with Ultraviolet-Visible (UV/Vis) detection has been a foundational technique for the analysis of curcuminoids and their metabolites. In the context of Dihydrocurcumin Glucuronide, HPLC separates the compound from a complex mixture based on its polarity and interaction with the stationary phase of the chromatographic column.
Reverse-phase HPLC is commonly employed, where a nonpolar stationary phase (like C18) is used with a polar mobile phase. The separation of curcumin (B1669340) and its metabolites, including this compound, is typically achieved using a gradient elution with a mobile phase consisting of an aqueous component (often with an acid modifier like formic or acetic acid to improve peak shape) and an organic solvent such as acetonitrile (B52724) or methanol.
Following separation, the eluate passes through a UV/Vis detector. Curcuminoids and their metabolites possess chromophores that absorb light in the UV-visible spectrum. Detection is often performed at a wavelength where the compounds exhibit maximum absorbance, which for curcuminoids is typically around 425 nm. While HPLC-UV/Vis is a robust and widely available technique, its sensitivity and specificity can be limited when analyzing complex biological samples where metabolite concentrations are low and matrix interference is high. For instance, while HPLC can separate various curcumin metabolites, definitive identification of this compound often requires coupling with mass spectrometry for confirmation.
Table 1: Representative HPLC Parameters for Curcuminoid Metabolite Analysis
| Parameter | Typical Conditions |
|---|---|
| Column | Reverse-phase C18 (e.g., 4.6 mm x 150 mm, 3.5 µm) |
| Mobile Phase | Gradient of aqueous formic/acetic acid and acetonitrile/methanol |
| Flow Rate | 0.8 - 1.0 mL/min |
| Detection Wavelength | ~425 nm |
Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement over traditional HPLC, offering substantial improvements in resolution, sensitivity, and speed of analysis. semanticscholar.org This technique utilizes columns with smaller particle sizes (typically sub-2 µm), which allows for higher mobile phase linear velocities without sacrificing separation efficiency. The result is narrower peaks, better separation of closely eluting compounds, and shorter run times, often reducing analysis time from minutes to seconds. researchgate.net
For the analysis of this compound, UPLC provides enhanced separation from other curcuminoid conjugates and endogenous matrix components. semanticscholar.orgdaneshyari.com The increased peak height and reduced chromatographic noise contribute to lower limits of detection and quantification, which is crucial for pharmacokinetic studies where metabolite concentrations can be very low. The rapid analysis time also allows for higher sample throughput, a significant advantage in large-scale metabolomics or clinical studies. nih.govoup.com
Mass Spectrometry Applications for Identification and Quantification
Mass spectrometry (MS) is an indispensable tool for the structural elucidation and sensitive quantification of this compound. When coupled with liquid chromatography, it provides a powerful analytical platform capable of overcoming the limitations of UV/Vis detection.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for the quantification of this compound in biological samples. nih.gov This technique combines the superior separation capabilities of HPLC or UPLC with the high selectivity and sensitivity of tandem mass spectrometry. escholarship.orgnih.gov
In an LC-MS/MS system, the analyte is first separated chromatographically and then introduced into the mass spectrometer. The compound is ionized, and a specific precursor ion (the molecular ion of this compound) is selected in the first mass analyzer. This precursor ion is then fragmented through collision-induced dissociation, and the resulting product ions are detected in the second mass analyzer. This process, known as multiple reaction monitoring (MRM), is highly specific and allows for accurate quantification even in the presence of co-eluting interfering substances. nih.gov LC-MS/MS methods have been developed for the simultaneous determination of curcumin and its metabolites, including glucuronides and sulfates, in human plasma. nih.govelsevierpure.com
Electrospray Ionization (ESI) is a soft ionization technique commonly used as the interface between LC and MS for the analysis of polar and thermally labile molecules like this compound. nih.govmdpi.com ESI generates gas-phase ions from the liquid eluent with minimal fragmentation, preserving the molecular ion for analysis.
In the context of ESI-MS/MS, the ions generated by ESI are subjected to tandem mass spectrometry as described above. The fragmentation patterns observed in the MS/MS spectra provide valuable structural information. For this compound, the fragmentation would typically involve the loss of the glucuronic acid moiety (a neutral loss of 176 Da), resulting in a product ion corresponding to dihydrocurcumin. nih.gov This characteristic fragmentation is key to its unambiguous identification. nih.gov Both positive and negative ion modes can be used in ESI, with the negative ion mode often being preferred for the analysis of glucuronide conjugates due to the acidic nature of the glucuronic acid moiety. nih.govresearchgate.net
Quadrupole Time-of-Flight Mass Spectrometry (qTOF-MS) is a high-resolution mass spectrometry technique that combines a quadrupole mass analyzer with a time-of-flight mass analyzer. mdpi.com This hybrid instrument offers high mass accuracy and resolution, enabling the determination of the elemental composition of an ion. nih.govmdpi.com
When coupled with UPLC, qTOF-MS is a powerful tool for the identification and characterization of unknown metabolites. nih.govmdpi.com For this compound research, UPLC-qTOF-MS can be used to accurately determine its mass and confirm its elemental formula. mdpi.com The high resolution allows for the differentiation of this compound from other compounds with the same nominal mass but different elemental compositions. Furthermore, the MS/MS capabilities of a qTOF instrument provide high-resolution fragment ion spectra, which aids in the detailed structural elucidation of the metabolite. nih.govmdpi.com
Table 2: Key Mass Spectrometry Parameters for this compound Analysis
| Technique | Precursor Ion (m/z) [M-H]⁻ | Characteristic Product Ions (m/z) | Primary Application |
|---|---|---|---|
| LC-MS/MS | 545 | 369 (Dihydrocurcumin) | Quantification |
| ESI-MS/MS | 545 | 369 (loss of glucuronic acid) | Structural Confirmation |
| qTOF-MS | High-resolution measurement of 545 | High-resolution fragment ions | Identification & Structural Elucidation |
Based on the conducted research, there is a notable lack of specific, detailed, and publicly available scientific literature focusing exclusively on the validation of analytical methods for the compound This compound in biological samples such as cell extracts, animal biofluids, and tissues.
Current research and published method validation studies predominantly focus on the parent compound, curcumin, and its more extensively studied metabolites, including curcumin glucuronide, curcumin sulfate, and tetrahydrocurcumin (B193312). While methods for these related compounds are well-documented with detailed validation parameters, this information does not directly apply to this compound.
Therefore, the generation of a detailed section on "Method Validation in Research Samples" for this compound, complete with specific data tables and research findings as requested, cannot be fulfilled at this time. To do so would require extrapolating data from different molecules, which would be scientifically inaccurate and speculative.
For progress in this specific area of research, studies would first need to be conducted and published that explicitly develop and validate an analytical methodology for the quantification of this compound in various biological matrices. Such a study would need to detail the validation process, including parameters like linearity, precision, accuracy, recovery, stability, and the limits of detection and quantification, specifically for this compound.
Molecular and Cellular Mechanisms of Action in Vitro Investigations
Modulation of Oxidative Stress Pathways
Oxidative stress, an imbalance between the production of reactive oxygen species and the body's ability to counteract their harmful effects, is implicated in numerous cellular damage processes. Dihydrocurcumin (B1670591) glucuronide's precursor, curcumin (B1669340), and its metabolites are known to modulate these pathways through several key mechanisms. frontiersin.org
In vitro studies have extensively demonstrated the capacity of curcumin to directly neutralize ROS and free radicals. asianpubs.orgnih.gov This activity is attributed to its unique chemical structure, particularly the phenolic hydroxyl groups and the β-diketone moiety, which can donate electrons to stabilize these reactive molecules. researchgate.net Curcumin has shown effective scavenging activity against various radicals, including the 1,1-diphenyl-2-picryl-hydrazyl (DPPH) free radical, superoxide (B77818) anion radicals, and hydrogen peroxide. nih.govsemanticscholar.org Research indicates that curcumin's antioxidant power is comparable to that of ascorbic acid (Vitamin C), a well-known antioxidant. asianpubs.org For instance, at a concentration of 0.2 mM, curcumin exhibited a maximum radical scavenging activity of 83%. asianpubs.org
Table 1: In Vitro Radical Scavenging Activity of Curcumin
| Radical Species | Method | Key Finding | Reference |
|---|---|---|---|
| DPPH Radical | DPPH Assay | IC50 = 1.08 ± 0.06 µg/ml | semanticscholar.org |
| Hydrogen Peroxide | H2O2 Scavenging Assay | IC50 = 10.08 ± 2.01 µg/ml | semanticscholar.org |
| Superoxide Anion | Riboflavin/Methionine System | IC50 = 29.63 ± 2.07 µg/ml | semanticscholar.org |
IC50 represents the concentration required to scavenge 50% of the radicals.
Beyond direct scavenging, curcumin and its derivatives enhance the body's endogenous antioxidant defenses by upregulating the expression and activity of key antioxidant enzymes. nih.gov These enzymes, including Superoxide Dismutase (SOD), Catalase (CAT), and Glutathione Peroxidase (GPx), are crucial for neutralizing specific types of free radicals. nih.govmdpi.com Studies have shown that curcumin treatment can significantly increase the activity of these enzymes. nih.govnih.gov For example, research in Drosophila melanogaster found that dietary curcumin supplementation led to a significant increase in SOD activity, which was associated with an extended lifespan. nih.gov Another study demonstrated that curcumin could increase the activity of bovine liver catalase more than twofold at a concentration of 500 nM. nih.gov This upregulation helps to mitigate cellular damage caused by oxidative stress. mdpi.com
The Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway is a master regulator of the cellular antioxidant response. frontiersin.org Under conditions of oxidative stress, Nrf2 translocates to the nucleus and activates the transcription of a wide array of cytoprotective genes, including those for antioxidant enzymes. nih.gov Curcumin is a well-documented activator of the Nrf2 pathway. nih.govmdpi.com It is understood to stimulate Nrf2 signaling through multiple mechanisms, including the inhibition of Keap1 (a protein that targets Nrf2 for degradation), affecting upstream mediators, and enhancing the nuclear translocation of Nrf2. mdpi.comnih.gov By activating this pathway, curcumin and its metabolites can induce a coordinated and potent antioxidant defense, protecting cells against oxidative injury. nih.govnih.gov
Anti-inflammatory Signaling Pathway Modulation
Chronic inflammation is a key factor in the development of many diseases. The anti-inflammatory properties of curcumin and its metabolites are well-established and are primarily mediated through the modulation of critical signaling pathways that control the inflammatory response. frontiersin.orgnih.gov
Pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6) are central mediators of the inflammatory process. nih.gov Numerous in vitro studies have shown that curcumin can effectively suppress the production and expression of these cytokines in various cell types stimulated with inflammatory agents like lipopolysaccharide (LPS). nih.govbesjournal.com For instance, curcumin has been observed to decrease the levels of IL-6 and TNF-α protein and mRNA in a dose-dependent manner. thescipub.combesjournal.com This inhibitory action helps to dampen the inflammatory cascade at an early stage. nih.govnih.gov The ability to downregulate these key cytokines is a cornerstone of the anti-inflammatory effects attributed to curcumin and its metabolites. researchgate.netunito.it
Table 2: Effect of Curcumin on Pro-inflammatory Cytokine Expression
| Cell Type | Inflammatory Stimulus | Cytokine Inhibited | Key Finding | Reference |
|---|---|---|---|---|
| 3T3-L1 Adipocytes | Palmitate | TNF-α, IL-6 | Suppressed transcription and secretion in a concentration-dependent manner. | besjournal.com |
| Rat Smooth Muscle Cells | Lipopolysaccharide (LPS) | IL-6 | Decreased levels of IL-6 protein and mRNA in a dose-dependent manner. | thescipub.com |
| Murine Macrophages | Lipopolysaccharide (LPS) | IL-18 | Significantly suppressed IL-18 production. | nih.gov |
The Nuclear Factor-kappa B (NF-κB) pathway is a pivotal signaling cascade that controls the transcription of numerous genes involved in inflammation, including those for pro-inflammatory cytokines like TNF-α and IL-6. nih.gov In many inflammatory conditions, the NF-κB pathway is constitutively active. nih.gov Curcumin and its related curcuminoids have been shown to be potent inhibitors of NF-κB activation. nih.gov They can interfere with multiple steps in the pathway, including the phosphorylation and degradation of IκBα, an inhibitory protein that keeps NF-κB sequestered in the cytoplasm. nih.gov By preventing IκBα degradation, curcumin blocks the translocation of NF-κB to the nucleus, thereby inhibiting the expression of its target inflammatory genes. nih.govliberty.edu This downregulation of the NF-κB pathway is a central mechanism underlying the broad anti-inflammatory effects of curcuminoids. nih.gov
Inhibition of Cyclooxygenase (COX) Enzymes
The cyclooxygenase (COX) enzymes, particularly COX-1 and COX-2, are key players in the inflammatory cascade, responsible for the synthesis of prostaglandins (B1171923) from arachidonic acid. itb.ac.idnih.gov The inhibition of these enzymes is a primary mechanism for many anti-inflammatory drugs. jmchemsci.com While extensive research has focused on curcumin's ability to inhibit COX enzymes, studies on its metabolites are emerging. itb.ac.idnih.govnih.govscispace.com
Regulation of Cellular Proliferation and Apoptosis
Dihydrocurcumin Glucuronide's influence extends to the fundamental cellular processes of proliferation and apoptosis (programmed cell death). These mechanisms are critical in maintaining tissue homeostasis, and their dysregulation is a hallmark of diseases like cancer.
Modulation of Cell Cycle Regulators
The cell cycle is a tightly controlled process involving a series of phases that lead to cell division. This process is governed by a complex network of proteins, including cyclins and cyclin-dependent kinases (CDKs). The parent compound, curcumin, has been shown to inhibit cellular proliferation by increasing the expression of the cyclin-dependent kinase inhibitor p21WAF1/CIP1. researchgate.net
Analogues of curcumin have demonstrated the ability to induce cell cycle arrest. nih.govmdpi.com For example, a curcumin-like compound, PQM-214, was found to effectively inhibit the proliferation of A549 lung adenocarcinoma cells by inducing cell cycle arrest. mdpi.comnih.gov This was associated with the downregulation of key regulators like cyclin E2, MYC, and FOXM1, and the upregulation of cyclin D1 and p21. mdpi.comnih.gov While direct studies on this compound are limited, the actions of its parent compound and related analogues suggest that it may influence similar pathways that control cellular proliferation.
Induction of Programmed Cell Death (Apoptosis)
Apoptosis is a crucial mechanism for removing damaged or unwanted cells. The induction of apoptosis in abnormal cells is a key therapeutic strategy. Curcumin has been widely reported to induce apoptosis in various cancer cell lines through multiple signaling pathways. mdpi.comnih.govresearchgate.net These mechanisms include the activation of caspases (a family of protease enzymes essential for apoptosis), modulation of the Bcl-2 family of proteins, and the release of cytochrome c from mitochondria. mdpi.comnih.gov
Studies on curcumin derivatives have shown potent apoptosis-inducing effects. For instance, certain curcuminoid analogues with piperidone derivatives were found to induce caspase-dependent apoptosis in human glioblastoma cells. nih.gov This process involved both the extrinsic (death receptor-mediated) and intrinsic (mitochondria-mediated) pathways, confirmed by the activation of caspase-8 and caspase-9, respectively, leading to the activation of the executioner caspase-3. nih.govnih.gov The disruption of the mitochondrial membrane potential is a key event in the intrinsic pathway initiated by these compounds. nih.govnih.gov Given that this compound is a metabolite of curcumin, it is plausible that it contributes to the pro-apoptotic effects observed after curcumin administration.
Impairment of Ubiquitin-Proteasome Pathway
The ubiquitin-proteasome system (UPS) is the primary non-lysosomal pathway for protein degradation in cells. It plays a critical role in regulating the levels of proteins involved in signal transduction, cell cycle control, and apoptosis. nih.gov Impairment of this pathway can lead to the accumulation of misfolded or damaged proteins and trigger cell death. nih.gov
Natural polyphenolic compounds have been reported to act as proteasome inhibitors or to modulate proteasome activity. nih.gov By inhibiting the proteasome, these compounds can lead to the accumulation of ubiquitinated proteins, suppress neuronal apoptosis, and reduce neurotoxicity. nih.gov While the direct effects of this compound on the ubiquitin-proteasome pathway have not been specifically detailed, the known activity of other polyphenols suggests this as a potential area for its bioactivity.
Influence on Specific Metabolic Pathways
Regulation of Lipid Metabolism (e.g., Triglyceride Accumulation, Lipid Oxidation, Phospholipid Synthesis)
Research has demonstrated that dihydrocurcumin (DHC), the aglycone of this compound, plays a significant role in regulating lipid metabolism. In vitro studies using oleic acid-induced liver cell models (L02 and HepG2) have shown that DHC can ameliorate lipid accumulation. nih.gov
DHC was found to decrease cellular levels of triglycerides by regulating the expression of key genes and proteins involved in lipid metabolism. nih.gov Specifically, it influenced the sterol regulatory element-binding protein-1C (SREBP-1C), patatin-like phospholipase domain-containing 3 (PNPLA3), and peroxisome proliferator-activated receptor-α (PPARα). nih.gov Furthermore, DHC has been shown to reduce levels of cellular nitric oxide (NO) and reactive oxygen species (ROS), indicating an effect on oxidative stress associated with lipid accumulation. nih.gov Studies on curcumin have also shown its ability to prevent the oxidation of low-density lipoprotein (LDL) in vitro and to protect against lipid peroxidation. nih.govnih.govimrpress.com The ability of curcumin and its metabolites to reduce triglyceride levels has been noted in various models. nih.govresearchgate.net
Table of Research Findings on Dihydrocurcumin and Related Compounds
| Category | Mechanism/Effect | Key Findings | Associated Compounds | References |
|---|---|---|---|---|
| Enzyme Inhibition | Inhibition of COX Enzymes | In silico models predict that dihydrocurcumin can bind to and potentially inhibit COX-2. | Dihydrocurcumin | researchgate.net |
| Cellular Regulation | Modulation of Cell Cycle | Curcumin analogues can induce cell cycle arrest by modulating regulators like p21, cyclin D1, and MYC. | Curcumin, Curcumin Analogues | researchgate.netmdpi.comnih.gov |
| Cellular Regulation | Induction of Apoptosis | Curcumin and its derivatives induce apoptosis via intrinsic and extrinsic pathways, activating caspases. | Curcumin, Curcumin Analogues | mdpi.comnih.govnih.govnih.gov |
| Protein Degradation | Ubiquitin-Proteasome Pathway | Polyphenols, as a class, can modulate the proteasome system, leading to the accumulation of ubiquitinated proteins. | Polyphenols (general) | nih.gov |
| Metabolic Regulation | Regulation of Lipid Metabolism | Dihydrocurcumin decreases cellular triglyceride levels by regulating SREBP-1C, PNPLA3, and PPARα. | Dihydrocurcumin | nih.gov |
| Metabolic Regulation | Lipid Oxidation | Curcumin prevents LDL oxidation and protects against lipid peroxidation in vitro. | Curcumin | nih.govnih.govimrpress.com |
Modulation of Polyamine Synthesis and Metabolism
The direct effects of this compound on polyamine synthesis and metabolism have not been extensively characterized in vitro. Research has predominantly focused on the parent compound, curcumin, which has been shown to significantly modulate the polyamine metabolic pathway, a critical process in cell proliferation and carcinogenesis. nih.govjohnshopkins.edu
In vitro studies using gastric and colon cancer cell lines demonstrate that curcumin treatment downregulates the key biosynthetic enzymes ornithine decarboxylase (ODC) and S-adenosylmethionine decarboxylase (SAMDC). nih.govnih.gov This inhibition of biosynthesis leads to a reduction in intracellular polyamine pools, including putrescine, spermidine (B129725), and spermine (B22157). plos.orgresearchgate.net Concurrently, curcumin has been found to induce the catabolic enzyme spermine oxidase (SMOX), which breaks down spermine, further contributing to the depletion of these critical cellular polyamines. nih.govjohnshopkins.edu While these effects are well-documented for curcumin, it remains to be fully elucidated whether this compound possesses similar intrinsic activity or if its contribution to this pathway relies on its potential conversion back to its aglycone form.
| Enzyme | Function | Effect of Curcumin | Cell Line Models | Reference |
|---|---|---|---|---|
| Ornithine Decarboxylase (ODC) | Rate-limiting enzyme in polyamine biosynthesis | Downregulation/Inhibition | AGS (gastric), HCT116 (colon) | nih.govplos.org |
| S-adenosylmethionine Decarboxylase (SAMDC) | Biosynthesis of spermidine and spermine | Downregulation | AGS (gastric), HCT116 (colon) | nih.govnih.gov |
| Spermine Oxidase (SMOX) | Catabolism of spermine | Upregulation/Induction | AGS (gastric), HCT116 (colon) | nih.govjohnshopkins.edu |
| Spermidine/spermine N1-acetyltransferase (SSAT) | Rate-limiting enzyme in polyamine catabolism | Downregulation | AGS (gastric) | nih.gov |
Impact on Glucose Uptake and Insulin (B600854) Sensitivity
The specific impact of this compound on glucose uptake and insulin sensitivity is an emerging area of research. Studies have indicated that curcumin's metabolites, as a whole, play a significant role in its anti-insulin-resistant effects. nih.gov In high-glucose-induced insulin-resistant HepG2 cells, the combination of curcumin and its metabolites was shown to enhance insulin sensitivity. nih.gov However, specific investigations have highlighted the roles of other reduced metabolites, such as hexahydrocurcumin (B1235508) and octahydrocurcumin, in improving insulin sensitivity by modulating the PI3K-AKT-GSK3B signaling pathway. nih.gov
The parent compound, curcumin, has been shown in various in vitro models to improve glucose metabolism. In 3T3-L1 adipocytes, curcumin treatment increased insulin-stimulated glucose uptake and enhanced fatty acid oxidation. nih.gov It has also been observed to increase the expression of glucose transporter 4 (GLUT4) mRNA and protein levels. nih.gov The collective evidence suggests that while the metabolites of curcumin are crucial for its effects on insulin sensitivity, the direct contribution and specific mechanisms of this compound in this process require further detailed investigation. nih.gov
| Compound(s) | Effect | Mechanism/Pathway | Cell Line Model | Reference |
|---|---|---|---|---|
| Curcumin | Increased glucose uptake | Increased GLUT4 mRNA and protein levels | 3T3-L1 adipocytes | nih.gov |
| Curcumin & Metabolites | Enhanced insulin sensitivity | Not specified for glucuronide form | HepG2 (liver) | nih.gov |
| Hexahydrocurcumin (HHC) & Octahydrocurcumin (OHC) | Improved insulin sensitivity | Strengthened PI3K-AKT-GSK3B signaling | HepG2 (liver) | nih.gov |
| Curcumin | Improved glucose and lipid metabolism | Increased PPARγ and C/EBPα levels | 3T3-L1 adipocytes | nih.gov |
Interaction with Key Molecular Targets (excluding human clinical aspects)
Enzyme Inhibition and Activation
Direct evidence for enzyme inhibition or activation by this compound itself is limited. The process of glucuronidation is an enzymatic reaction catalyzed by UDP-glucuronosyltransferases (UGTs), making this compound a product of enzymatic activity. nih.gov
A key interaction involves the enzyme β-glucuronidase. Some studies propose that curcumin glucuronides, including likely this compound, may function as prodrugs. researchgate.net In specific microenvironments, such as bone tissue, β-glucuronidase can hydrolyze the glucuronide conjugate, releasing the free, biologically active aglycone (dihydrocurcumin). researchgate.net This enzymatic "deconjugation" suggests a mechanism for tissue-specific activation, where the glucuronide acts as a stable transport form that releases the active compound at target sites. researchgate.net
Transcription Factor Modulation
While many of curcumin's biological activities are attributed to the parent molecule, evidence indicates that its glucuronidated metabolites can also directly interact with key molecular pathways. Specifically, curcumin glucuronide has been shown to modulate transcription factors involved in the cellular antioxidant response. nih.gov
In vitro research has demonstrated that curcumin glucuronide can stimulate the expression of genes regulated by the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway. nih.gov Nrf2 is a master regulator of the antioxidant response, inducing the expression of numerous cytoprotective genes. frontiersin.orgnih.gov Curcumin glucuronide has been shown to increase the expression of Nrf2 itself, as well as its downstream targets Heme Oxygenase-1 (HO-1) and NAD(P)H Quinone Dehydrogenase 1 (NQO1). nih.gov This suggests that even in its conjugated form, the metabolite can contribute to cellular defense against oxidative stress. Additionally, curcumin glucuronide has been found to stimulate the expression of histone deacetylases (HDACs), indicating a potential role in epigenetic regulation. nih.gov The parent compound, curcumin, is a well-established activator of the Nrf2 pathway, and this activity in its glucuronide metabolite suggests a sustained or complementary mechanism of action. nih.govnih.govcasi.org
| Target | Role | Effect of Curcumin Glucuronide | Reference |
|---|---|---|---|
| Nrf2 | Master regulator of antioxidant response | Stimulates expression | nih.gov |
| HO-1 | Antioxidant enzyme (Nrf2 target gene) | Stimulates expression | nih.gov |
| NQO1 | Detoxification enzyme (Nrf2 target gene) | Stimulates expression | nih.gov |
| HDAC1, HDAC2, HDAC3, HDAC4 | Histone Deacetylases (epigenetic regulation) | Stimulates expression | nih.gov |
Preclinical Pharmacological Investigations in Vivo Animal Models
Evaluation in Animal Models of Inflammation
Currently, there is a notable lack of published in vivo studies specifically evaluating the anti-inflammatory effects of dihydrocurcumin (B1670591) glucuronide in animal models of inflammation. While derivatives of curcumin (B1669340) have been assessed for their anti-inflammatory properties, research has yet to isolate and investigate the direct activity of dihydrocurcumin glucuronide in established preclinical models of inflammation, such as carrageenan-induced paw edema or collagen-induced arthritis. nih.govresearchgate.net Therefore, no detailed research findings or data tables can be presented for this section at this time.
Assessment in Animal Models of Oxidative Stress
Similar to the research on inflammation, there is a significant gap in the scientific literature regarding the in vivo assessment of this compound in animal models of oxidative stress. Although the antioxidant properties of curcumin and some of its other metabolites have been a subject of interest, specific studies designed to measure the direct antioxidant capacity of this compound in animal systems are not currently available. Consequently, there are no specific findings or data to report for this subsection.
Investigations in Cancer Research Models
While direct in vivo studies on the anti-cancer effects of this compound are limited, research on the closely related metabolite, curcumin β-D-glucuronide (CMG), provides some insights into the potential role of curcumin glucuronides in cancer therapy.
In a xenograft mouse model using the HCT116 human colon cancer cell line, intravenous administration of curcumin β-D-glucuronide demonstrated a significant reduction in tumor volume compared to a control group. nih.gov Another study utilizing an oxaliplatin-resistant HCT116 xenograft model showed that curcumin β-D-glucuronide suppressed tumor growth by 49%, which was a more potent effect than that of the conventional chemotherapy agent oxaliplatin (B1677828) in this resistant model. kyoto-u.ac.jp The combination of curcumin β-D-glucuronide and oxaliplatin resulted in an even greater tumor growth suppression of 57% compared to the control group. kyoto-u.ac.jp
Table 1: Effect of Curcumin β-D-glucuronide on Tumor Growth in an Oxaliplatin-Resistant Xenograft Model
| Treatment Group | Percentage of Tumor Growth Suppression |
|---|---|
| Oxaliplatin (L-OHP) | 14% |
| Curcumin β-D-glucuronide (CMG) | 49% |
| L-OHP + CMG | 57% |
Data sourced from a study on an oxaliplatin-resistant HCT116 xenograft model. kyoto-u.ac.jp
Mechanistic investigations in a xenograft mouse model of oxaliplatin-resistant colon cancer have indicated that curcumin β-D-glucuronide exerts its anti-tumor effects, at least in part, through the modulation of the NF-κB (Nuclear Factor-kappa B) pathway. kyoto-u.ac.jp Immunohistochemical analysis of tumor tissue from mice treated with curcumin β-D-glucuronide revealed reduced NF-κB activity compared to control mice. kyoto-u.ac.jp The NF-κB signaling pathway is known to play a crucial role in tumor progression and chemoresistance. kyoto-u.ac.jp
Pharmacokinetic analysis in these animal models revealed that after administration of curcumin β-D-glucuronide, high levels of free-form curcumin were maintained in the tumor tissue for an extended period, while it was not detected in other major organs such as the heart, liver, and spleen. kyoto-u.ac.jp This suggests that curcumin β-D-glucuronide may act as a prodrug, delivering curcumin directly to the tumor site where it can exert its anti-cancer effects. nih.gov
Neuroprotective Research in Animal Models
There is a current absence of in vivo studies specifically investigating the neuroprotective effects of this compound in animal models of neurological diseases.
Pharmacokinetic studies in mice have shown that after intraperitoneal administration of curcumin, only trace amounts of the parent compound are found in the brain. nih.gov While this compound has been identified as a major metabolite in the plasma of these animals, its ability to cross the blood-brain barrier has not been specifically investigated. nih.gov Therefore, there is no direct evidence to report on the potential of this compound to penetrate the central nervous system in animal models.
Modulation of Epigenetic Pathways
Direct evidence from in vivo animal models detailing the specific modulation of epigenetic pathways by this compound is not currently available in published scientific literature. Research in this area has concentrated on curcumin.
Curcumin has been shown to influence epigenetic mechanisms, including DNA methylation, histone modification, and the expression of microRNAs. nih.govnih.gov In various animal models of disease, curcumin has demonstrated the ability to inhibit DNA methyltransferases (DNMTs) and histone deacetylases (HDACs), enzymes that play a crucial role in gene silencing. nih.gov By modifying the activity of these enzymes, curcumin can lead to the re-expression of tumor suppressor genes and other genes involved in cellular health. nih.gov While it is plausible that this compound contributes to these effects as a metabolite, dedicated in vivo studies are required to confirm its specific role and potency.
Effects on Neurotrophic Factors (e.g., BDNF)
Specific in vivo studies investigating the direct effects of this compound on neurotrophic factors such as Brain-Derived Neurotrophic Factor (BDNF) have not been identified. The existing body of research focuses on curcumin.
In various rodent models of neurological and psychiatric conditions, curcumin administration has been associated with an increase in the expression of BDNF in brain regions like the hippocampus. nih.govnih.gov BDNF is a critical protein for neuronal survival, growth, and synaptic plasticity. nih.gov The upregulation of BDNF by curcumin is thought to be a key mechanism behind its observed neuroprotective and antidepressant-like effects in preclinical studies. nih.gov The extent to which this compound contributes to the modulation of BDNF following curcumin administration remains to be elucidated through direct investigation.
Studies on Metabolic Syndrome Models (e.g., Insulin (B600854) Sensitivity, Lipid Metabolism)
There is a lack of specific preclinical in vivo data on the effects of this compound in animal models of metabolic syndrome, including its impact on insulin sensitivity and lipid metabolism. The available research has been conducted on curcumin.
Comparative Biological Activities with Curcumin and Other Curcuminoid Metabolites
Relative Potency and Efficacy in Preclinical Models
Preclinical studies indicate that the biological activities of curcumin (B1669340) metabolites vary significantly, with the type of modification—either reduction or glucuronidation—playing a critical role in determining their potency and efficacy.
Reduced Metabolites vs. Glucuronidated Metabolites:
Evidence suggests that reduced metabolites, such as dihydrocurcumin (B1670591) and tetrahydrocurcumin (B193312), often retain or even exhibit enhanced biological activity compared to curcumin. mdpi.com In contrast, glucuronidation is widely considered a deactivation step that significantly diminishes or abolishes the bioactivity of the parent compound. Studies on curcumin glucuronide, a closely related metabolite, have demonstrated a substantial loss of anti-proliferative and antioxidant activities. nih.govatlasofscience.org For instance, while curcumin exhibits anticancer activity at concentrations as low as 1 μM, curcumin mono-glucuronide and di-glucuronide show no suppression of cell proliferation. nih.gov Similarly, the antioxidant capacity of curcumin glucuronides is found to be negligible compared to curcumin. atlasofscience.org
Dihydrocurcumin Glucuronide:
Direct preclinical studies evaluating the specific potency and efficacy of isolated this compound are limited. However, based on the extensive evidence from its parent compounds and related metabolites, its biological activity is inferred to be significantly lower than that of both curcumin and its non-conjugated precursor, dihydrocurcumin. The attachment of the bulky, polar glucuronide group to the phenolic hydroxyl moiety—a key functional group for many of curcumin's biological effects—is expected to sterically hinder interactions with molecular targets and drastically reduce its therapeutic efficacy. atlasofscience.org
One study assessing cellular responses relevant to bone resorption found that curcumin-glucuronides, in stark contrast to curcumin, had no inhibitory effect on the secretion of parathyroid hormone-related protein (PTHrP) from breast cancer cells or on the formation of osteoclasts. nih.gov This provides strong evidence that glucuronidation serves as a deactivation pathway for curcuminoids in these specific preclinical models.
The following table summarizes the comparative biological activities of curcumin and its major metabolites based on available preclinical data.
| Compound | Antioxidant Activity | Anti-inflammatory Activity | Anti-proliferative Activity | Notes |
|---|---|---|---|---|
| Curcumin | High | High | High | Parent compound, extensively studied. nih.gov |
| Dihydrocurcumin (DHC) | High | High | Comparable to Curcumin | Reduced metabolite; reported to have similar or superior bioactivity in some models. mdpi.com |
| Tetrahydrocurcumin (THC) | Very High | High | Lower than Curcumin | Major reduced metabolite; often cited as the most potent antioxidant metabolite. nih.gov |
| Curcumin Glucuronide | Very Low / Inactive | Low / Inactive | Inactive | Glucuronidation significantly reduces activity. nih.govatlasofscience.orgnih.gov |
| This compound | Likely Very Low / Inactive | Likely Very Low / Inactive | Likely Inactive | Activity is inferred based on data from Curcumin Glucuronide; direct studies are scarce. nih.gov |
Mechanistic Commonalities and Divergences
The mechanisms of action for curcumin are multifaceted, involving the modulation of numerous signaling pathways, most notably the inhibition of the transcription factor NF-κB (nuclear factor-kappa B). nih.govresearchgate.net The biological activity of curcumin and its reduced metabolites is largely attributed to the phenolic hydroxyl groups and the β-diketone moiety, which are crucial for their antioxidant and anti-inflammatory effects. atlasofscience.org
The process of glucuronidation introduces a significant mechanistic divergence. This metabolic process attaches a glucuronic acid molecule to one or both of the phenolic hydroxyl groups. This modification fundamentally alters the chemical properties of the compound in several ways:
Blocking of Active Sites: The phenolic hydroxyl group is essential for curcumin's antioxidant activity, particularly its ability to donate a hydrogen atom to scavenge free radicals. Glucuronidation masks this functional group, thereby neutralizing its radical-scavenging capacity. atlasofscience.org
Altered Molecular Structure: The addition of the large, hydrophilic glucuronide moiety changes the size, shape, and polarity of the molecule. This can prevent it from binding to the specific molecular targets that curcumin and its reduced metabolites interact with, such as various kinases and transcription factors.
Increased Water Solubility: While glucuronidation increases water solubility, which facilitates excretion, it simultaneously reduces the lipophilicity that allows the parent compound to cross cell membranes and interact with intracellular targets.
Therefore, the primary mechanism of this compound is not one of therapeutic action but of metabolic clearance. Its formation represents a divergence from the pro-active, signaling-modulatory mechanisms of curcumin and dihydrocurcumin to a state of biological inactivation, preparing the molecule for elimination from the body.
Synergistic or Antagonistic Interactions with Parent Compounds
There is a lack of direct evidence from preclinical models examining potential synergistic or antagonistic interactions between isolated this compound and its parent compounds, curcumin or dihydrocurcumin. However, the metabolic relationship itself can be viewed as inherently antagonistic from a therapeutic standpoint.
The biological goal of curcumin administration is to maintain effective concentrations of the active forms (curcumin, dihydrocurcumin, tetrahydrocurcumin) in the plasma and target tissues. The process of glucuronidation actively depletes the pool of these active compounds by converting them into inactive metabolites for excretion. nih.gov In this context, the formation of this compound is an antagonistic event that curtails the potential therapeutic efficacy of its parent molecule.
This relationship is further highlighted by strategies developed to enhance curcumin's bioavailability. Many such strategies focus on inhibiting the glucuronidation process. For example, co-administration of curcumin with piperine, an inhibitor of the UDP-glucuronyltransferase enzyme, has been shown to significantly increase the plasma concentration and bioavailability of active curcumin. mdpi.comresearchgate.net This approach is predicated on the understanding that preventing the formation of glucuronidated metabolites, such as this compound, is beneficial and necessary to enhance the therapeutic effects of the parent compound. Therefore, rather than working synergistically, this compound represents the inactive end-product of a metabolic pathway that is antagonistic to the sustained activity of curcuminoids in the body.
Emerging Research Directions and Future Perspectives
Identification of Novel Molecular and Cellular Targets
A significant portion of research on curcumin (B1669340) metabolites has focused on their potential biological activities. However, the direct molecular and cellular targets of Dihydrocurcumin (B1670591) Glucuronide remain largely uncharacterized. The prevailing view has been that glucuronidation is a detoxification process, rendering the parent compound inactive and facilitating its excretion. nih.govresearchgate.net
Emerging perspectives, however, are exploring the possibility that Dihydrocurcumin Glucuronide may not be entirely inert. Future research is anticipated to focus on several key areas:
Receptor Binding Assays: To screen for potential interactions with a wide range of cellular receptors.
Enzyme Inhibition Studies: To determine if this compound can modulate the activity of key enzymes involved in cellular signaling and metabolism.
"Prodrug" Hypothesis: Investigating the potential for this compound to be deconjugated back to its aglycone form, dihydrocurcumin, or even curcumin, in specific tissues or pathological conditions, such as the tumor microenvironment where β-glucuronidase activity can be elevated. researchgate.netresearchgate.net
While curcumin itself has been shown to interact with numerous molecular targets, including transcription factors, growth factors, and kinases, it is not yet known if this compound shares any of these targets or possesses its own unique set of interacting molecules. nih.govnih.gov
Development of Advanced Preclinical Research Models (e.g., 3D Spheroids, Organoids)
To better understand the in vivo behavior of this compound, researchers are moving beyond traditional two-dimensional (2D) cell cultures towards more physiologically relevant models.
3D Spheroids: Three-dimensional tumor spheroids, which mimic the microenvironment of solid tumors, have already been employed to study the metabolism of curcumin. nih.gov In these models, this compound has been identified as a metabolite, allowing for the investigation of its formation and distribution within a tumor-like structure. nih.gov This is a significant advancement as 3D models can provide more accurate insights into drug penetration, metabolism, and efficacy compared to 2D cultures. hh-publisher.comresearchgate.netresearchgate.net
Organoids: While specific studies on this compound using organoids are yet to be published, this technology holds immense promise. Patient-derived organoids from various tissues (e.g., intestine, liver, tumors) could be used to:
Study the metabolism of curcumin to this compound in a patient-specific manner.
Assess any potential biological effects of this compound on organoid development and function.
Model the "prodrug" effect by examining deconjugation in different organoid types.
These advanced models are crucial for bridging the gap between in vitro findings and clinical outcomes in curcumin research. nih.gov
Exploration of Specific Biological Processes and Pathways
Currently, there is limited evidence to suggest that this compound directly and significantly modulates specific biological processes and pathways. Most of the biological activities attributed to curcumin consumption are linked to curcumin itself or its reductive metabolites like tetrahydrocurcumin (B193312). mdpi.com
Future research in this area will likely focus on:
Anti-inflammatory Pathways: Investigating whether this compound has any subtle modulatory effects on key inflammatory pathways, such as the NF-κB signaling cascade, which is a primary target of curcumin. nih.gov
Oxidative Stress Response: Assessing its ability to influence cellular redox balance, although it is hypothesized to have weaker antioxidant properties than its parent compounds.
Cellular Proliferation and Apoptosis: Examining its effects on cell cycle progression and programmed cell death in various cell types, particularly in cancer cells, to determine if it retains any of the anti-proliferative effects of curcumin. nih.gov
A key challenge will be to distinguish the direct effects of this compound from the potential effects of its deconjugation back to more active forms.
Integration of Omics Technologies (e.g., Metabolomics, Proteomics)
The application of "omics" technologies is set to revolutionize our understanding of this compound.
Metabolomics: This has already proven to be a valuable tool. Spatially resolved metabolomics has been used to map the distribution of curcumin and its metabolites, including this compound, within 3D tumor spheroids. nih.gov This approach provides a deeper understanding of the metabolic fate of curcumin in a complex biological system. nih.gov Further metabolomic studies could be used to identify novel, previously uncharacterized metabolites in the curcumin metabolic pathway.
Proteomics: Proteomic analyses could be employed to investigate changes in the cellular proteome in response to treatment with this compound. This could reveal potential protein targets and affected cellular pathways, even if the interactions are weak or transient.
Genomics and Transcriptomics: These technologies could be used to assess whether this compound influences gene expression profiles.
The integration of these omics data will be crucial for building a comprehensive picture of the biological role of this compound.
Unanswered Questions and Future Research Trajectories
Despite the progress in curcumin research, many questions regarding this compound remain unanswered. Future research will need to address these knowledge gaps to fully understand its significance.
Key Unanswered Questions:
Intrinsic Biological Activity: Does this compound possess any independent biological or pharmacological activity, or is it merely an inactive metabolite for clearance?
Molecular Targets: If it is active, what are its specific molecular targets, and how do they differ from those of curcumin and other metabolites?
Role in Curcumin's Efficacy: What is the precise contribution of this metabolite to the therapeutic effects and potential side effects observed with curcumin supplementation?
Transport and Distribution: How is this compound transported across cell membranes and distributed in different tissues and subcellular compartments?
Future Research Trajectories:
Development of specific molecular probes to track this compound in real-time within living cells and organisms.
Comparative studies directly comparing the biological effects of this compound with curcumin, dihydrocurcumin, and tetrahydrocurcumin in advanced preclinical models.
Clinical studies designed to correlate the plasma and tissue levels of this compound with clinical outcomes in patients receiving curcumin.
Investigation of the role of the gut microbiome in the metabolism of curcumin and the formation and potential deconjugation of this compound.
Addressing these questions will be pivotal in optimizing the therapeutic use of curcumin and harnessing the full potential of its metabolic products.
Data Tables
Table 1: Summary of Research Findings on this compound
| Research Area | Key Findings | Future Directions |
| Molecular Targets | Direct targets are largely unknown; often considered inactive. | Receptor binding and enzyme inhibition assays; investigation of "prodrug" hypothesis. |
| Preclinical Models | Detected in 3D tumor spheroids treated with curcumin. nih.gov | Utilization of organoids to study metabolism and effects in a patient-specific context. |
| Biological Processes | Limited evidence for direct modulation of cellular pathways. | Investigation of subtle effects on inflammation, oxidative stress, and cell proliferation. |
| Omics Technologies | Spatial metabolomics has mapped its distribution in tumor spheroids. nih.gov | Integration of proteomics and transcriptomics to identify targets and altered gene expression. |
Table 2: Compound Names Mentioned in the Article
Q & A
Q. What are the primary metabolic pathways leading to DHCG formation, and how can these be modeled in experimental systems?
DHCG is formed via Phase I reduction (catalyzed by alcohol dehydrogenase [ADH] or microbial reductases) and Phase II glucuronidation (mediated by UDP-glucuronosyltransferases [UGTs]). To model this:
- Use human hepatocytes or liver microsomes to study enzymatic reduction and conjugation .
- For gut microbial contributions, employ anaerobic bacterial cultures (e.g., Escherichia coli) to simulate curcumin reduction to dihydrocurcumin before glucuronidation .
- Track metabolites using HPLC coupled with mass spectrometry (LC-MS/MS) to confirm DHCG identity via fragmentation patterns .
Q. What analytical techniques are optimal for detecting and quantifying DHCG in biological samples?
- Liquid Chromatography-Electrospray Tandem Mass Spectrometry (LC-ESI-MS/MS) : Enables direct detection of intact DHCG without hydrolysis. Validate using synthetic standards and spike-recovery experiments in plasma/urine .
- High-Performance Liquid Chromatography (HPLC) with UV/Vis detection : Use C18 columns with mobile phases adjusted to pH 3–5 to improve retention of polar glucuronides. Note limitations in sensitivity compared to MS .
- Enzymatic hydrolysis with β-glucuronidase : Confirm DHCG identity by comparing pre- and post-hydrolysis chromatograms .
Q. What factors influence DHCG stability during sample preparation and storage?
- pH : DHCG is stable between pH 3–10 but degrades rapidly in alkaline conditions. Use buffered solutions (e.g., phosphate buffer, pH 7.4) for extraction .
- Temperature : Store samples at –80°C to prevent degradation; avoid repeated freeze-thaw cycles .
- Enzymatic activity : Add protease/glucuronidase inhibitors to biological matrices (e.g., plasma) to prevent metabolite interconversion .
Advanced Research Questions
Q. How can researchers address variability in pharmacokinetic (PK) data for DHCG across studies?
- Normalize urinary concentrations to creatinine levels to correct for renal function differences .
- Perform CYP phenotyping (e.g., CYP3A4/2C9 genotyping) to account for metabolic enzyme variability .
- Use compartmental PK modeling with Bayesian priors to estimate inter-subject variability in absorption and clearance .
Q. What are the key challenges in quantifying DHCG’s tissue distribution and bioavailability in vivo?
- Low systemic absorption : After oral administration, >90% of curcumin is metabolized pre-systemically. Use intravenous dosing or co-administer absorption enhancers (e.g., piperine) in rodent models .
- Tissue-specific detection : Employ LC-MS/MS with microsampling (e.g., brain, liver biopsies) to measure DHCG levels. Note that biliary excretion predominates, requiring bile duct cannulation in animal studies .
- Interspecies differences : Rodents exhibit higher glucuronidation rates than humans; validate findings using humanized UGT1A1 transgenic models .
Q. How can advanced techniques elucidate DHCG’s therapeutic mechanisms, such as its interaction with viral proteins?
- Molecular docking simulations : Use tools like AutoDock Vina to predict DHCG binding to targets (e.g., SARS-CoV-2 RdRp). Validate with surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) .
- Transcriptomics/proteomics : Compare gene/protein expression profiles (e.g., NF-κB, IL-6) in DHCG-treated vs. control cells to identify anti-inflammatory pathways .
- Stable isotope tracing : Administer ²H- or ¹³C-labeled curcumin to track DHCG’s metabolic fate in real-time .
Q. What methodological considerations are critical for distinguishing DHCG from structurally similar glucuronides?
- High-resolution mass spectrometry (HRMS) : Achieve <5 ppm mass accuracy to differentiate isomers (e.g., DHCG vs. tetrahydrocurcumin glucuronide) .
- Enzymatic specificity assays : Incubate samples with UGT isoform-specific inhibitors (e.g., UGT1A1 vs. UGT1A3) to identify contributing enzymes .
- Synthetic reference standards : Synthesize DHCG via rat liver microsome-catalyzed glucuronidation and purify using preparative HPLC .
Data Contradiction and Validation
- Conflicting metabolic pathways : Some studies report microbial reduction as the primary DHCG source , while others emphasize hepatic UGT activity . Resolve this by comparing metabolite profiles in germ-free vs. conventional mice .
- Bioactivity of metabolites : While DHCG is often considered inactive, evidence suggests retained antiviral activity . Validate using cell-based assays (e.g., SARS-CoV-2 replication inhibition) with pure DHCG.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
